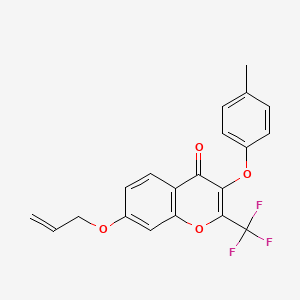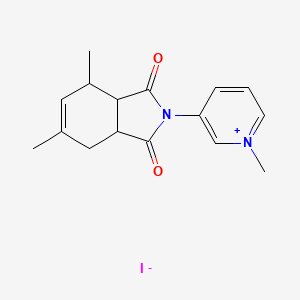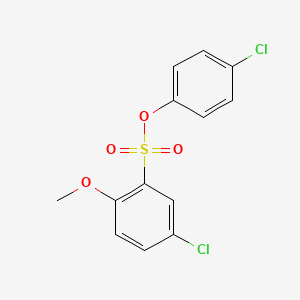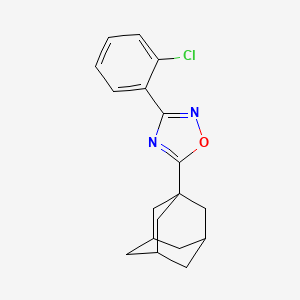
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as AMPC, is a chemical compound that belongs to the family of flavonoids. Flavonoids are widely found in plants and have been shown to possess various biological activities. AMPC has been of interest to researchers due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its wide range of biological activities, which makes it useful for studying various diseases and pathways. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activities. Another direction is to study its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Métodos De Síntesis
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-(4-methylphenoxy)benzaldehyde with allyl bromide in the presence of a base to form 3-(4-methylphenoxy)allylbenzene. This intermediate is then reacted with trifluoromethyl ketone in the presence of a catalyst to form 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and Alzheimer's disease. 7-(allyloxy)-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-(4-methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O4/c1-3-10-25-14-8-9-15-16(11-14)27-19(20(21,22)23)18(17(15)24)26-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZDMWIDFOAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)

![5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187325.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187327.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5187346.png)
![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)

![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)

![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)